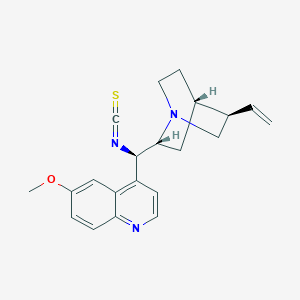
Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is a chemical compound with the molecular formula C21H23N3OS. It is a derivative of cinchonan, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of an isothiocyanate group at the 9th position and a methoxy group at the 6’ position on the cinchonan skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of cinchonan with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- has several applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Cinchonan-9-amine, 6’-methoxy-, (8α,9R)-: This compound has an amine group instead of an isothiocyanate group.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: This compound has a hydroxyl group and lacks the isothiocyanate group.
Uniqueness
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1 |
InChI Key |
LSVOKFWJXVMQEJ-VUEDXXQZSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















